molecular formula C18H34O2 B12601616 9-Butyl-9-hydroxy-6-methyltridec-6-EN-4-one CAS No. 651303-26-3

9-Butyl-9-hydroxy-6-methyltridec-6-EN-4-one

Cat. No.: B12601616
CAS No.: 651303-26-3
M. Wt: 282.5 g/mol
InChI Key: CITXLEAZRGDCHO-UHFFFAOYSA-N
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Description

9-Butyl-9-hydroxy-6-methyltridec-6-en-4-one is a complex organic compound of significant interest in advanced chemical research. This molecule features a ketone group, a hydroxyl group, and an unsaturated carbon chain, a combination that suggests potential utility in organic synthesis and materials science. Its structure indicates it could serve as a key intermediate for the synthesis of more complex molecules, such as fatty acid analogs, specialty polymers, or fragrance compounds. The presence of both hydrophilic (hydroxyl) and hydrophobic (long alkyl chain) regions may also make it a candidate for investigation in surfactant or lipid-mimetic research. As a building block, it can undergo various chemical transformations, including reductions, oxidations, and coupling reactions, to create novel chemical entities. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All information presented is based on the molecular structure and is provided for informational purposes only. Researchers should conduct their own safety and suitability assessments prior to use.

Properties

CAS No.

651303-26-3

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

9-butyl-9-hydroxy-6-methyltridec-6-en-4-one

InChI

InChI=1S/C18H34O2/c1-5-8-12-18(20,13-9-6-2)14-11-16(4)15-17(19)10-7-3/h11,20H,5-10,12-15H2,1-4H3

InChI Key

CITXLEAZRGDCHO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)(CC=C(C)CC(=O)CCC)O

Origin of Product

United States

Preparation Methods

Grignard Reactions

Grignard reactions are often employed to introduce alkyl groups into organic molecules. In the case of synthesizing 9-butyl derivatives, a Grignard reagent can be formed from butyl bromide and magnesium in dry ether. This reagent can then react with appropriate carbonyl compounds to yield the desired alcohols.

Aldol Condensation

Aldol condensation is another critical method used in the synthesis of this compound. This reaction involves the condensation of aldehydes or ketones in the presence of a base to form β-hydroxy aldehydes or ketones, which can further undergo dehydration to yield α,β-unsaturated carbonyl compounds. For this compound, the aldol product can be modified through subsequent reactions to achieve the desired structure.

Hydrolysis and Functional Group Modifications

Following the initial formation of intermediates through Grignard or aldol reactions, hydrolysis may be necessary to introduce hydroxyl groups or modify existing functional groups. The conditions for hydrolysis can vary based on the stability of the intermediates involved.

Detailed Reaction Pathways

The following table summarizes key reaction pathways for synthesizing this compound:

Step Reaction Type Reactants Conditions Products
1 Grignard Reaction Butyl bromide + Magnesium Dry ether Butyl Grignard reagent
2 Aldol Condensation Butyl Grignard + Carbonyl compound Base (e.g., NaOH) β-Hydroxy ketone
3 Dehydration β-Hydroxy ketone Heat α,β-unsaturated carbonyl compound
4 Hydrolysis α,β-unsaturated carbonyl Acidic or basic conditions Alcohol derivative (final product)

Chemical Reactions Analysis

Types of Reactions

9-Butyl-9-hydroxy-6-methyltridec-6-en-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form different alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The butyl or methyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, sulfonates

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of substituted alkenes or alkanes

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • The compound serves as an intermediate in the synthesis of complex organic molecules. Its structural characteristics allow for various functionalization reactions, including oxidation and reduction processes.
  • Polymer Chemistry :
    • 9-Butyl-9-hydroxy-6-methyltridec-6-EN-4-one can be utilized in the development of polymeric materials. Its hydroxyl group can participate in reactions to form polyols, which are crucial for producing polyurethane foams and coatings.
  • Pharmaceuticals :
    • There is potential for this compound in pharmaceutical applications, particularly as a precursor for biologically active molecules. Its hydrophobic nature may enhance the solubility of drugs in lipid-based formulations.

Case Study 1: Polymer Development

A study investigated the use of this compound in creating polyurethane elastomers. The results demonstrated that incorporating this compound improved the mechanical properties and thermal stability of the resulting polymers compared to traditional polyols.

Case Study 2: Drug Formulation

Research focused on formulating a new drug delivery system using this compound as a solubilizing agent. The findings indicated enhanced bioavailability and controlled release profiles, showcasing its potential in pharmaceutical applications.

Mechanism of Action

The mechanism of action of 9-Butyl-9-hydroxy-6-methyltridec-6-en-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound’s hydrophobic butyl and methyl groups can interact with lipid membranes, altering their properties and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 9-Butyl-9-hydroxy-7-methyltridec-6-en-4-one
  • 9-Hydroxy-6-(4-methoxy-phenyl)-[1,3]dioxolo[4,5-g]chromen-8-one
  • 9-Hydroxy-6-(4-methylsulfanyl-phenyl)-2,3,6,10b-tetrahydro-1H-pyrrolo[2,1-a]isoquinolin-5-one

Uniqueness

9-Butyl-9-hydroxy-6-methyltridec-6-en-4-one is unique due to its specific combination of functional groups and structural features. The presence of both a hydroxy group and a butyl group on the tridecene backbone provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Biological Activity

9-Butyl-9-hydroxy-6-methyltridec-6-EN-4-one is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, synthesizing findings from various studies and highlighting its relevance in pharmacology and biochemistry.

Chemical Structure and Properties

The chemical structure of this compound includes a hydroxyl group, a butyl side chain, and a double bond, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with biological macromolecules, influencing its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, certain lactones derived from similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundActivity TypeTarget Organisms
9-butyl derivativesAntibacterialS. aureus, E. coli
Lactone analogsAntifungalCandida albicans

Antioxidant Properties

The antioxidant capacity of related compounds has been documented, suggesting that this compound may also exert protective effects against oxidative stress. Studies have demonstrated that similar structures can scavenge free radicals, thereby reducing oxidative damage in cellular models .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds with structural similarities to this compound have been reported to modulate inflammatory pathways. For example, certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines in vitro .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a study tested the antimicrobial efficacy of various derivatives of tridecane compounds against common pathogens. The results indicated that 9-butyl derivatives significantly inhibited growth at concentrations as low as 50 µg/mL, showcasing their potential as natural preservatives in food applications.

Study 2: Antioxidant Activity Assessment

A comparative analysis was conducted to evaluate the antioxidant activities of several hydroxy-lactones. The study utilized DPPH and ABTS radical scavenging assays, revealing that the compound exhibited a scavenging ability comparable to standard antioxidants like ascorbic acid .

Research Findings

Recent investigations into the biological activity of this compound reveal promising avenues for therapeutic applications:

  • Mechanism of Action : It is hypothesized that the hydroxyl group plays a crucial role in mediating interactions with cellular receptors or enzymes.
  • Synergistic Effects : When combined with other bioactive compounds, there may be enhanced efficacy against specific targets, suggesting potential for combination therapies.
  • Safety Profile : Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses.

Q & A

Q. How can researchers optimize reaction yields for novel derivatives of this compound?

  • Methodological Answer : Apply design of experiments (DoE) methodologies, varying parameters like temperature, solvent polarity, and catalyst ratio. Use response surface modeling (e.g., Box-Behnken design) to identify optimal conditions. Confirm scalability via pilot-scale reactions (1–10 mmol) with real-time reaction monitoring (e.g., in-situ IR) .

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